molecular formula C5H10N2O4 B14731042 Ethyl ethyl(nitro)carbamate CAS No. 6274-16-4

Ethyl ethyl(nitro)carbamate

Cat. No.: B14731042
CAS No.: 6274-16-4
M. Wt: 162.14 g/mol
InChI Key: CKHGSDZSNACBDK-UHFFFAOYSA-N
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Description

Ethyl ethyl(nitro)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of both ethyl and nitro groups attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl ethyl(nitro)carbamate can be synthesized through the reaction of ethyl chloroformate with an appropriate amine in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane. The general reaction scheme is as follows:

Ethyl chloroformate+AmineEthyl ethyl(nitro)carbamate+Hydrochloric acid\text{Ethyl chloroformate} + \text{Amine} \rightarrow \text{this compound} + \text{Hydrochloric acid} Ethyl chloroformate+Amine→Ethyl ethyl(nitro)carbamate+Hydrochloric acid

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various alkyl or aryl carbamates.

Scientific Research Applications

Ethyl ethyl(nitro)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of ethyl ethyl(nitro)carbamate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbamate moiety can inhibit enzymes by carbamoylation of active site residues, affecting metabolic pathways.

Comparison with Similar Compounds

    Ethyl carbamate: A simpler carbamate without the nitro group.

    Methyl ethyl(nitro)carbamate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl methyl(nitro)carbamate: Similar structure but with a methyl group on the carbamate moiety.

Uniqueness: this compound is unique due to the presence of both ethyl and nitro groups, which confer distinct chemical and biological properties

Properties

CAS No.

6274-16-4

Molecular Formula

C5H10N2O4

Molecular Weight

162.14 g/mol

IUPAC Name

ethyl N-ethyl-N-nitrocarbamate

InChI

InChI=1S/C5H10N2O4/c1-3-6(7(9)10)5(8)11-4-2/h3-4H2,1-2H3

InChI Key

CKHGSDZSNACBDK-UHFFFAOYSA-N

Canonical SMILES

CCN(C(=O)OCC)[N+](=O)[O-]

Origin of Product

United States

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